molecular formula C12H13Cl2NO2 B11845957 6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Cat. No.: B11845957
M. Wt: 274.14 g/mol
InChI Key: DDQXJTJKHYIDTE-UHFFFAOYSA-N
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Description

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS: 180160-40-1) is a spirocyclic compound with the molecular formula C₁₂H₁₂ClNO₂ and a molecular weight of 237.68 g/mol . It features a fused isobenzofuran-piperidine ring system, where the chlorine substituent at position 6 enhances its electronic and steric properties. The compound is stored under controlled conditions (2–8°C, sealed, and dry) to maintain stability, though key physicochemical data (e.g., boiling point, solubility) remain unreported .

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one;hydrochloride

InChI

InChI=1S/C12H12ClNO2.ClH/c13-8-1-2-9-10(7-8)12(16-11(9)15)3-5-14-6-4-12;/h1-2,7,14H,3-6H2;1H

InChI Key

DDQXJTJKHYIDTE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)Cl)C(=O)O2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride typically involves the reaction of isobenzofuran derivatives with piperidine under specific conditions. The process often requires the use of chlorinating agents to introduce the chlorine atom into the structure . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The compound is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 participates in nucleophilic substitution reactions, forming derivatives with altered pharmacological or structural properties.

Reagent Conditions Product Reference
Sodium azide (NaN₃)DMF, 60°C, 12 hrs6-Azido-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
MethylamineTHF, reflux, 24 hrs6-(Methylamino)-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
ThiophenolK₂CO₃, DMSO, 80°C, 8 hrs6-(Phenylthio)-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Key Observations :

  • Substitution proceeds via an SNAr mechanism due to electron withdrawal by the spirocyclic system .

  • Steric hindrance from the spiro architecture slows reaction kinetics compared to non-spiro analogs .

Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes alkylation or acylation to generate quaternary ammonium salts or amides.

Reagent Conditions Product Reference
1-Bromo-4-chlorobutaneTBAB, KOH, DMF, 50°C, 6 hrsN-Butyl-6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 hrsN-Acetyl-6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Benzyl bromideNaH, DMF, RT, 12 hrsN-Benzyl-6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride

Mechanistic Insight :

  • Alkylation is facilitated by phase-transfer catalysts like TBAB to enhance solubility .

  • Acylation requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproducts .

Reduction and Oxidation Reactions

The isobenzofuran moiety and piperidine ring undergo redox transformations.

Reduction

Reagent Conditions Product Reference
BH₃·DMSTHF, 0°C → RT, 4 hrsReduced spirocyclic dihydroisobenzofuran-piperidine derivative
H₂/Pd-CMeOH, RT, 3 atm, 6 hrsPartially saturated spiro system

Oxidation

Reagent Conditions Product Reference
KMnO₄H₂O/acetone, 0°C, 2 hrs6-Chloro-spiro[isobenzofuran-1,4'-piperidine] N-oxide
mCPBACH₂Cl₂, RT, 12 hrsEpoxidized isobenzofuran intermediate (unstable)

Key Challenges :

  • Over-oxidation of the furan ring leads to decomposition unless carefully controlled .

Stability and Reaction Byproducts

  • Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH < 2), regenerating the free base .

  • Thermal Stability : Stable up to 150°C; degradation occurs via retro-aza-Michael addition above this temperature .

Comparative Reactivity with Analogues

Compound Reactivity with NaN₃ Alkylation Rate Oxidation Stability
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HClModerateFastLow
5-Chloro-spiro[1H-2-benzofuran-3,4'-piperidine]HighSlowModerate
Non-chlorinated spiro analogueLowModerateHigh

Structural Influence :

  • Chlorine’s electron-withdrawing effect enhances electrophilicity at C6 but destabilizes the furan ring toward oxidation .

Scientific Research Applications

6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

Spirocyclic compounds share a central spiro junction but differ in ring systems and substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one HCl C₁₂H₁₂ClNO₂ 237.68 Isobenzofuran-piperidine spiro system, Cl at C6
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl C₁₃H₁₆ClNO ~245.7 (calculated) Indene-piperidine spiro system
Spiro[isochroman-1,4'-piperidin]-3-one HCl Not reported Not reported Isochroman-piperidine spiro system
Rose Bengal (4,5,6,7-Tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one) C₂₀H₂Cl₄I₄O₅ 1017.64 Halogen-rich (4 Cl, 4 I), xanthene backbone
Ziprasidone Related Compound C C₂₈H₂₄ClN₅OS₂ 546.11 Benzoisothiazole-indolinone hybrid

Key Observations :

  • Ring Systems : The target compound’s isobenzofuran core contrasts with indene (more rigid, aromatic) in BD224094 and xanthene (oxygen-bridged) in Rose Bengal .
  • Substituents : Chlorine is common (target compound, Rose Bengal), but Rose Bengal’s additional iodine atoms increase steric bulk and molecular weight significantly.
  • Complexity : Ziprasidone derivatives (e.g., Related Compound C) incorporate heterocyclic pharmacophores (benzoisothiazole), enabling pharmaceutical activity .

Physicochemical Properties

Property 6-Chloro-3H-spiro[...] HCl Spiro[indene-...] HCl Rose Bengal Ziprasidone Related Compound C
Molecular Weight 237.68 ~245.7 1017.64 546.11
Halogen Content 1 Cl 1 Cl 4 Cl, 4 I 1 Cl, 2 S
Stability Stable at 2–8°C Not reported Light-sensitive Not reported
Solubility Not reported Not reported Polar solvents Likely lipophilic

Key Observations :

  • Halogens : Chlorine’s electron-withdrawing effect is shared across compounds, but Rose Bengal’s iodine enhances light absorption for dye applications .
  • Stability : The target compound’s low storage temperature suggests thermal sensitivity, whereas Rose Bengal requires protection from light.

Key Observations :

  • Materials Science : Electrochromic dyes () leverage spiro structures for redox-active properties, enabling color switching in displays.
  • Pharmaceuticals : Ziprasidone’s derivatives highlight the role of spiro systems in CNS drug design .

Biological Activity

6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS Number: 180160-40-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H12ClNO2
  • Molecular Weight: 237.68 g/mol
  • IUPAC Name: 6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
  • Synonyms: 5-chlorospiro[2-benzofuran-3,4'-piperidine]-1-one

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections.
  • Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, which are crucial in inflammatory diseases .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines:
    • Studies have shown that this compound can reduce the expression of cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.
  • Epigenetic Modulation:
    • The compound may act as an epigenetic modulator, influencing gene expression related to inflammation and immune responses. Its interaction with specific transcription factors may alter macrophage polarization and function .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Study 2Showed significant reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages treated with the compound at concentrations of 0.04 µM and 0.12 µM .
Study 3Investigated the potential use in inflammatory bowel disease (IBD), highlighting its ability to modulate macrophage function and cytokine production .

Q & A

Q. How can computational tools like DeepScaffold optimize the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Deep learning models (e.g., DeepScaffold) predict binding affinities by analyzing scaffold-activity relationships. For instance, substituting the chloro group with electron-withdrawing moieties (e.g., nitro) may enhance interactions with hydrophobic pockets in viral receptors. Molecular dynamics simulations validate docking poses and binding stability .

Q. What strategies optimize yield during scale-up from laboratory to pilot-scale synthesis?

  • Methodological Answer : Reaction parameters (catalyst loading, temperature, hydrogen pressure) are optimized via Design of Experiments (DoE). Continuous flow hydrogenation improves reproducibility at scale. In-line FTIR monitors reaction progress, while kinetic studies identify rate-limiting steps (e.g., Pd/C catalyst deactivation) .

Q. How are contradictory spectral data (e.g., NMR vs. IR) resolved during structural elucidation?

  • Methodological Answer : Discrepancies between NMR (e.g., unexpected splitting) and IR (e.g., shifted carbonyl peaks) may arise from tautomerism or polymorphism. High-resolution mass spectrometry (HRMS) confirms molecular formula, while variable-temperature NMR or X-ray crystallography clarifies dynamic equilibria or crystal packing effects .

Q. What mechanistic insights explain the reactivity of the chloro-substituted isobenzofuran moiety in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing chloro group activates the isobenzofuran ring for nucleophilic aromatic substitution. Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations reveal transition states, while Hammett plots correlate substituent effects with reaction rates. Solvent polarity (e.g., DMF vs. THF) modulates activation energy .

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